molecular formula C13H17Cl2N3O2 B14039592 (S)-Methyl 2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole-5-carboxylate dihydrochloride

(S)-Methyl 2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole-5-carboxylate dihydrochloride

Cat. No.: B14039592
M. Wt: 318.20 g/mol
InChI Key: YLGBVXLIEJJHEY-UHFFFAOYSA-N
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Description

(S)-Methyl 2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole-5-carboxylate dihydrochloride (CAS No. 1439922-01-6) is a dihydrochloride salt derivative of a benzimidazole-based compound. Its molecular formula is C₁₃H₁₇Cl₂N₃O₂, with a molecular weight of 318.20 g/mol . The structure features:

  • A benzo[d]imidazole core with a methyl ester group at position 5.
  • A (S)-pyrrolidin-2-yl substituent at position 2, conferring stereochemical specificity.
  • Dihydrochloride salt formation, enhancing solubility and stability for pharmacological applications.

This compound is of interest in medicinal chemistry due to the benzimidazole scaffold, which is prevalent in bioactive molecules targeting cancer, microbial infections, and metabolic disorders. The (S)-configuration at the pyrrolidine ring may influence enantioselective interactions with biological targets, such as enzymes or receptors .

Properties

Molecular Formula

C13H17Cl2N3O2

Molecular Weight

318.20 g/mol

IUPAC Name

methyl 2-pyrrolidin-2-yl-3H-benzimidazole-5-carboxylate;dihydrochloride

InChI

InChI=1S/C13H15N3O2.2ClH/c1-18-13(17)8-4-5-9-11(7-8)16-12(15-9)10-3-2-6-14-10;;/h4-5,7,10,14H,2-3,6H2,1H3,(H,15,16);2*1H

InChI Key

YLGBVXLIEJJHEY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N=C(N2)C3CCCN3.Cl.Cl

Origin of Product

United States

Preparation Methods

Formation of the Benzimidazole Ring

  • Starting Materials : The synthesis typically begins with o-phenylenediamine and a suitable carboxylic acid derivative.
  • Ring Formation : The benzimidazole ring can be formed by condensing o-phenylenediamine with a carboxylic acid or its derivative in the presence of an acid catalyst, such as acetic acid or hydrochloric acid.

Esterification

  • Methylation : The carboxylic acid group on the benzimidazole ring can be methylated using methyl iodide or dimethyl sulfate in the presence of a base.

Hydrochloride Salt Formation

  • Salt Formation : The final step involves converting the ester into its dihydrochloride salt by treating it with hydrochloric acid.

Analytical Techniques

To ensure the purity and identity of the synthesized compound, various analytical techniques are employed:

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl 2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole-5-carboxylate dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole core, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(S)-Methyl 2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole-5-carboxylate dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (S)-Methyl 2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole-5-carboxylate dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of structurally related benzimidazole derivatives, emphasizing substituent effects and pharmacological activities:

Compound Name Key Structural Features Biological Activity References
(S)-Methyl 2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole-5-carboxylate dihydrochloride - Benzimidazole core
- (S)-pyrrolidin-2-yl at C2
- Methyl ester at C5
- Dihydrochloride salt
Potential microtubule modulation (inferred from structural class); enhanced solubility due to salt form
Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) - Benzimidazole core
- 5-fluoro-2-hydroxyphenyl at C2
- Methyl ester at C5
Microtubule polymerization inhibitor; induces G2-M arrest and apoptosis in cancer cells
2-(4-Methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate - Benzimidazole core
- 4-methoxyphenyl at C2
- Ester group at C5
Anti-α-glucosidase activity; potential antidiabetic applications
5-Fluoro-2-(4-piperidinyl)-1H-benzimidazole dihydrochloride - Benzimidazole core
- 4-piperidinyl at C2
- Fluorine at C5
- Dihydrochloride salt
Structural analogue; activity data not reported (similarity score: 0.68)
Methyl 1-methyl-1H-benzo[d]imidazole-5-carboxylate - Benzimidazole core
- Methyl group at N1
- Methyl ester at C5
Structural analogue (similarity score: 0.81); activity data not reported

Key Comparative Insights

In contrast, MBIC’s 5-fluoro-2-hydroxyphenyl group enhances antioxidant and microtubule-disrupting activities, with fluorine improving metabolic stability and membrane permeability . The 4-methoxyphenyl group in the anti-α-glucosidase derivative highlights the role of electron-donating groups in enzyme inhibition .

Position 5 Modifications :

  • The methyl ester in all compounds improves lipophilicity and serves as a prodrug motif for hydrolytic activation. MBIC’s ester group is critical for maintaining cytotoxicity in cancer cells .

Salt Forms and Solubility :

  • The dihydrochloride salt in the target compound and 5-fluoro-2-(4-piperidinyl)-benzimidazole enhances aqueous solubility compared to neutral analogues, aiding bioavailability .

Mechanistic Divergence :

  • MBIC directly inhibits tubulin polymerization, activating ROS/JNK pathways for apoptosis . The target compound’s pyrrolidine moiety may target alternative pathways (e.g., kinase inhibition) due to its basic nitrogen and conformational flexibility.

Research Findings and Data

  • MBIC demonstrated IC₅₀ values of 1.2–3.5 µM against cervical (HeLa), breast (MCF-7), and hepatocellular carcinoma cells, outperforming paclitaxel in mitotic blockage .
  • Fluorine and hydroxyl groups in MBIC synergistically enhance antioxidant activity, with radical scavenging efficacy comparable to ascorbic acid (EC₅₀ = 12 µM) .
  • The methyl ester in MBIC and the target compound is hydrolyzed intracellularly to active carboxylic acid metabolites, a common prodrug strategy .

Biological Activity

(S)-Methyl 2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole-5-carboxylate dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₃H₁₇Cl₂N₃O₂
  • Molecular Weight : 318.20 g/mol
  • CAS Number : 1439922-01-6

Research indicates that compounds containing the benzo[d]imidazole scaffold often exhibit a range of biological activities, including antibacterial, antifungal, and anticancer properties. The specific mechanism of action for this compound is still under investigation, but it is hypothesized to involve inhibition of key enzymatic pathways or interference with cellular signaling mechanisms.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrrolidine derivatives, including those similar to (S)-Methyl 2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole-5-carboxylate. For instance:

  • Antibacterial Activity : A study reported that pyrrole-containing compounds exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL . This suggests that (S)-Methyl 2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole could also possess similar properties.
CompoundTarget BacteriaMIC (µg/mL)
Pyrrole Derivative AStaphylococcus aureus3.12
Pyrrole Derivative BEscherichia coli12.5

Antifungal Activity

The compound has also been evaluated for antifungal properties. In vitro tests showed promising results against various fungal strains, indicating a broad spectrum of activity that warrants further exploration .

Case Studies

  • Study on Antimicrobial Efficacy :
    A recent study focused on the synthesis and evaluation of pyrrolidine derivatives, including (S)-Methyl 2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole. The results demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, with MIC values indicating potent antibacterial effects .
  • Mechanistic Insights :
    Research published in the Journal of Medicinal Chemistry explored the binding affinity of related compounds to target proteins involved in bacterial resistance mechanisms. These insights suggest that modifications in the chemical structure can enhance biological activity and specificity against resistant strains .

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